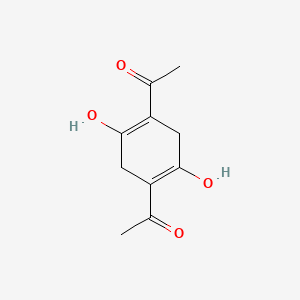
1,1'-(2,5-Dihydroxycyclohexa-1,4-diene-1,4-diyl)di(ethan-1-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(2,5-Dihydroxycyclohexa-1,4-diene-1,4-diyl)di(ethan-1-one) is an organic compound with the molecular formula C10H12O4 It is a derivative of cyclohexa-1,4-diene, featuring two hydroxyl groups and two ethanone groups attached to the cyclohexadiene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,5-Dihydroxycyclohexa-1,4-diene-1,4-diyl)di(ethan-1-one) typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexa-1,4-diene, which is subjected to hydroxylation to introduce hydroxyl groups at the 2 and 5 positions.
Hydroxylation: This step is often carried out using reagents such as hydrogen peroxide (H2O2) in the presence of a catalyst like osmium tetroxide (OsO4) to achieve dihydroxylation.
Ethanone Introduction: The final step involves the introduction of ethanone groups at the 1 and 4 positions of the cyclohexadiene ring. This can be achieved through Friedel-Crafts acylation using acetyl chloride (CH3COCl) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product is obtained efficiently.
化学反応の分析
Types of Reactions
1,1’-(2,5-Dihydroxycyclohexa-1,4-diene-1,4-diyl)di(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexadiene derivatives.
科学的研究の応用
1,1’-(2,5-Dihydroxycyclohexa-1,4-diene-1,4-diyl)di(ethan-1-one) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1’-(2,5-Dihydroxycyclohexa-1,4-diene-1,4-diyl)di(ethan-1-one) involves its interaction with molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The compound’s structure allows it to act as a ligand, binding to metal ions and forming coordination complexes.
類似化合物との比較
Similar Compounds
2,5-Dihydroxy-1,4-benzoquinone: A related compound with similar hydroxyl and quinone functionalities.
2,5-Dihydroxycyclohexa-2,5-diene-1,4-dione: Another similar compound with dihydroxy and dione groups.
Uniqueness
1,1’-(2,5-Dihydroxycyclohexa-1,4-diene-1,4-diyl)di(ethan-1-one) is unique due to its specific arrangement of hydroxyl and ethanone groups on the cyclohexadiene ring
特性
CAS番号 |
52959-36-1 |
|---|---|
分子式 |
C10H12O4 |
分子量 |
196.20 g/mol |
IUPAC名 |
1-(4-acetyl-2,5-dihydroxycyclohexa-1,4-dien-1-yl)ethanone |
InChI |
InChI=1S/C10H12O4/c1-5(11)7-3-10(14)8(6(2)12)4-9(7)13/h13-14H,3-4H2,1-2H3 |
InChIキー |
OBOULNIVHQBNAN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(CC(=C(C1)O)C(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


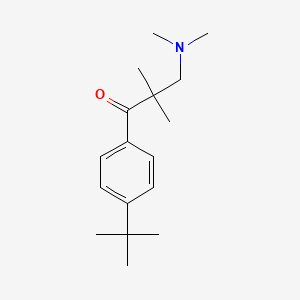
![({[1-Oxo-1-(3,3,5-trimethylazepan-1-yl)butan-2-yl]oxy}sulfinyl)oxidanide](/img/structure/B14647239.png)
![2-[2-(4-Chlorophenyl)-1-phenylethenyl]-1,3-benzoxazole](/img/structure/B14647243.png)
![1-[(5-Methylpyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14647255.png)
![4,4'-Disulfanediylbis[2-(1,2,3,4-tetrahydronaphthalen-2-yl)phenol]](/img/structure/B14647261.png)

![Isoxazole, 5-[3-(4-methoxyphenyl)oxiranyl]-3-phenyl-](/img/structure/B14647279.png)
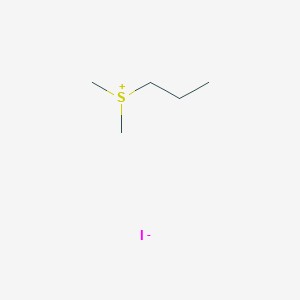

![1,1'-[Sulfanediylbis(methylene)]dicyclopropane](/img/structure/B14647305.png)
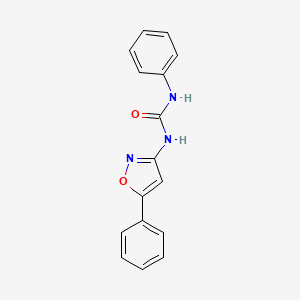

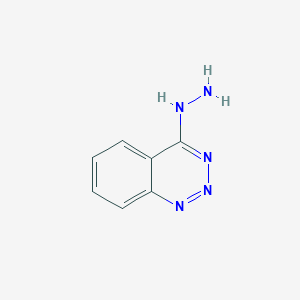
![6-Oxabicyclo[3.2.1]octane, 7-(1,1-dimethylethyl)-8-methyl-](/img/structure/B14647347.png)
